Trioctyl(sulfanylidene)-lambda~5~-arsane
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Overview
Description
Trioctyl(sulfanylidene)-lambda~5~-arsane, also known as trioctylphosphine sulfide, is an organophosphorus compound with the molecular formula C24H51PS. It is a heterocyclic organic compound that features a phosphorus atom bonded to three octyl groups and a sulfur atom. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctyl(sulfanylidene)-lambda~5~-arsane can be synthesized through the reaction of trioctylphosphine with sulfur. The reaction typically involves the following steps:
Reactants: Trioctylphosphine and elemental sulfur.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to a temperature of around 100-150°C to facilitate the reaction.
Product Isolation: The resulting product, trioctylphosphine sulfide, is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of trioctylphosphine and sulfur.
Controlled Environment: The reaction is conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: Industrial purification methods may include continuous distillation and advanced filtration techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Trioctyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group back to the corresponding phosphine.
Substitution: The sulfur atom can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Trioctylphosphine.
Substitution Products: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Trioctyl(sulfanylidene)-lambda~5~-arsane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological sulfur-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, agrochemicals, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which trioctyl(sulfanylidene)-lambda~5~-arsane exerts its effects involves the interaction of the sulfur atom with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical transformations. The pathways involved include:
Nucleophilic Substitution: The sulfur atom attacks electrophilic centers, leading to the formation of new bonds.
Redox Reactions: The compound can donate or accept electrons, facilitating oxidation or reduction processes.
Comparison with Similar Compounds
Trioctyl(sulfanylidene)-lambda~5~-arsane can be compared with other similar organophosphorus compounds, such as:
Trioctylphosphine: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
Trioctylphosphine Oxide: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Sulfenamides, Sulfinamides, and Sulfonamides: These compounds contain sulfur-nitrogen bonds and are widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of phosphorus and sulfur, providing distinct reactivity and versatility in various chemical and industrial applications.
Properties
CAS No. |
62203-83-2 |
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Molecular Formula |
C24H51AsS |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
trioctyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C24H51AsS/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
InChI Key |
QWGVPLWJZXDAII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[As](=S)(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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